molecular formula C10H15ClN2O2 B2642377 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride CAS No. 1147208-19-2

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride

Cat. No.: B2642377
CAS No.: 1147208-19-2
M. Wt: 230.69
InChI Key: YUMUZQZRMSHYAI-UHFFFAOYSA-N
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Description

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride is an organic compound with the molecular formula C10H15ClN2O2. It is a derivative of acetamide and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride typically involves the reaction of 2-methoxy-5-methylaniline with chloroacetyl chloride, followed by the addition of ammonia to form the acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield 2-amino-N-(2-hydroxy-5-methylphenyl)acetamide, while reduction of a nitro group can produce 2-amino-N-(2-methoxy-5-methylphenyl)acetamide .

Scientific Research Applications

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an acetamide group.

    2-amino-5-methylphenol: Lacks the methoxy group and has a hydroxyl group instead.

    2-amino-N-(2-methoxyphenyl)acetamide: Similar but without the methyl group on the phenyl ring

Uniqueness

2-amino-N-(2-methoxy-5-methylphenyl)acetamide hydrochloride is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the methoxy and methyl groups on the phenyl ring enhances its hydrophobic interactions, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-amino-N-(2-methoxy-5-methylphenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7-3-4-9(14-2)8(5-7)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMUZQZRMSHYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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